molecular formula C12H13ClO4S B2741091 Methyl (1r,3r)-3-(chlorosulfonyl)-1-phenylcyclobutane-1-carboxylate CAS No. 2137087-38-6

Methyl (1r,3r)-3-(chlorosulfonyl)-1-phenylcyclobutane-1-carboxylate

Cat. No.: B2741091
CAS No.: 2137087-38-6
M. Wt: 288.74
InChI Key: IYWRLDKNXDWNCT-UMSPYCQHSA-N
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Description

Methyl (1r,3r)-3-(chlorosulfonyl)-1-phenylcyclobutane-1-carboxylate is a chemical compound with a complex structure, featuring a cyclobutane ring substituted with a chlorosulfonyl group and a phenyl group

Scientific Research Applications

Methyl (1r,3r)-3-(chlorosulfonyl)-1-phenylcyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it were a drug, it might interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its reactivity, exploring its potential uses, and developing methods for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1r,3r)-3-(chlorosulfonyl)-1-phenylcyclobutane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclobutane ring, followed by the introduction of the chlorosulfonyl and phenyl groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Continuous flow processes are often preferred for their efficiency and ability to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (1r,3r)-3-(chlorosulfonyl)-1-phenylcyclobutane-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other functional groups through nucleophilic substitution.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or alcohols for substitution reactions, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamide or sulfonate esters, while reduction reactions can produce various cyclobutane derivatives.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1r,3r)-3-(chlorosulfonyl)-1-cyclobutane-1-carboxylate: Lacks the phenyl group, leading to different chemical properties and reactivity.

    Methyl (1r,3r)-3-(sulfonyl)-1-phenylcyclobutane-1-carboxylate:

Uniqueness

Methyl (1r,3r)-3-(chlorosulfonyl)-1-phenylcyclobutane-1-carboxylate is unique due to the presence of both the chlorosulfonyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, offering versatility that similar compounds may lack.

Properties

IUPAC Name

methyl 3-chlorosulfonyl-1-phenylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4S/c1-17-11(14)12(9-5-3-2-4-6-9)7-10(8-12)18(13,15)16/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWRLDKNXDWNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)S(=O)(=O)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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